beta-D-Mannopyranose
Description
Chemical Identity and IUPAC Nomenclature
β-D-Mannopyranose belongs to the aldohexose family, distinguished by its pyranose ring structure and specific stereochemistry. The IUPAC name, β-D-mannopyranose , reflects its:
- β-configuration : The hydroxyl group at the anomeric carbon (C1) resides trans to the CH₂OH group at C5.
- D-enantiomer : The hydroxyl group at C5 projects to the right in the Fischer projection.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₁₂O₆ |
| Molecular weight | 180.16 g/mol |
| CAS Registry Number | 7322-31-8 |
| Anomeric configuration | β (axial C1 hydroxyl) |
Crystallographic studies reveal a monoclinic P2₁2₁2₁ space group with unit cell dimensions a = 5.577 Å, b = 7.548 Å, and c = 18.060 Å. The 4,6-O-benzylidene protecting group is frequently employed in synthetic protocols to enhance β-selectivity during glycosylation.
Historical Context in Carbohydrate Chemistry
The structural elucidation of β-D-mannopyranose emerged alongside advancements in stereochemical analysis during the 1950s. Key milestones include:
- 1947 : Isolation of mannose derivatives from Symphytum tuberosum, confirming natural occurrence.
- 1962 : Development of benzylidene acetal-protected thioglycosides, enabling β-selective syntheses.
- 2007 : Crich and Xu demonstrated that N-Schiff’s base protection yields 85% β-selectivity in 3-amino-3-deoxy-mannopyranosides, overcoming prior α-dominance.
The compound’s resistance to acid hydrolysis, attributed to its axial C2 hydroxyl group, initially complicated early isolation efforts. Modern nuclear magnetic resonance (NMR) and X-ray crystallography techniques resolved these challenges, solidifying its role in glycobiology.
Natural Occurrence in Plant and Microbial Systems
β-D-Mannopyranose serves as a structural motif in:
- Plant polysaccharides : Comprises 15–30% of hemicelluloses like glucomannans in Convallaria majalis rhizomes.
- Microbial glycans : Forms O-antigen repeats in Escherichia coli lipopolysaccharides.
- Fungal cell walls : Present in α-1,6-mannosyl branches of Candida albicans mannoproteins.
Table 2: Biological Sources of β-D-Mannopyranose
| Organism | Glycoconjugate | Function |
|---|---|---|
| Symphytum tuberosum | Storage polysaccharides | Carbon reserve |
| Saccharomyces cerevisiae | Cell wall mannans | Host-pathogen interaction |
| Mycobacterium tuberculosis | Lipoarabinomannan | Immune evasion |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-RWOPYEJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015877 | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-31-8, 120442-57-1 | |
| Record name | β-D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7322-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120442-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Mannopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-MANNOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sulfoxide Method for Direct β-Mannosylation
The sulfoxide method, reported in The Journal of Organic Chemistry, activates glycosyl sulfoxides with triflic anhydride to form β-mannosyl triflates. Primary, secondary, or tertiary alcohols displace the triflate group via an Sₙ2 mechanism, yielding β-mannosides with >90% stereoselectivity. For example, treatment of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide with triflic anhydride generates a reactive intermediate, which reacts with thiols to form β-thiomannosides.
Double Parallel/Serial Inversion
A double inversion strategy converts β-D-galactosides or β-D-glucosides to β-D-mannosides. Nitrite-mediated epimerization inverts configurations at C2 and C4 positions. For instance, treatment of methyl β-D-galactoside with sodium nitrite in DMF at 100°C for 24 hours achieves 78% yield of methyl β-D-mannoside.
Extraction from Plant Mannans
Mannans, hemicellulosic polysaccharides in plant cell walls, serve as a natural source. A protocol from Research Journal of Pharmaceutical, Biological, and Chemical Sciences extracts mannans from wheat bran:
-
Alkaline Extraction : Bran is treated with 10.8% Ba(OH)₂ and 10% KOH to solubilize arabinogalactans.
-
Precipitation : Ethanol precipitates glucuronoxylans, leaving mannans in solution.
-
Hydrolysis : 1% NaOH hydrolyzes mannans to mannooligosaccharides, which are further acid-hydrolyzed to β-D-mannopyranose.
Yield : Hydrolysis of 1 kg bran yields ~200 g mannose.
Thioglycoside and Azide Intermediates
Phase Transfer Catalysis
A PubMed study describes the synthesis of β-D-mannopyranosyl azide from per-O-benzoyl-α-D-mannopyranosyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Debenzoylation with sodium methoxide affords β-D-mannopyranosyl azide, a versatile glycosylation precursor.
Thiomannoside Synthesis
S-Oxide intermediates, when treated with triflic anhydride, form β-thiomannosides. For example, S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside S-oxide reacts with triflic anhydride at -78°C, followed by thiol addition, to yield β-thiomannosides in 85% yield.
Challenges and Innovations
-
Low Yields in Classical Synthesis : Orthoester hydrolysis remains a bottleneck (12–16% yield). Recycling byproducts improves efficiency.
-
Enzymatic Costs : GDP-Man-PP requires heterologous expression, increasing production costs.
-
Stereochemical Control : Remote participating groups (e.g., C5-carboxylates) enhance β-selectivity in glycosylation .
Chemical Reactions Analysis
Glycosidic Bond Hydrolysis in Enzymatic Reactions
Beta-D-mannopyranose participates in glycoside hydrolase (GH) mechanisms, where retaining β-mannosidases facilitate hydrolysis via a 1S₅ → B₂,₅ → ᴏS₂ catalytic itinerary .
Key Findings:
-
Conformational Preactivation : The 1S₅ conformation is both thermodynamically stable and chemically reactive, with:
-
Free-Energy Landscape : Metadynamics simulations reveal a free-energy barrier of ~10 kcal/mol for the 1S₅ → B₂,₅ transition, aligning with experimental kinetic data .
Table 1: Conformational Stability and Reactivity Parameters
| Conformer | ΔG (kcal/mol) | C1–O1 (Å) | C1–O5 (Å) | Charge at C1 |
|---|---|---|---|---|
| 1S₅ | 0.0 (reference) | 1.47 | 1.39 | +0.32 |
| B₂,₅ | +8.2 | 1.42 | 1.43 | +0.28 |
| ᴏS₂ | +5.1 | 1.38 | 1.51 | +0.35 |
Synthetic Glycosylation Reactions
This compound derivatives are used in stereoselective glycosylations. Bis-thiourea catalysts enable β-selective 1,2-cis-O-pyranosylations with acetonide-protected donors .
Key Findings:
-
Donor Structure Impact :
-
Mechanistic Insight : DFT calculations show acetonide groups stabilize oxocarbenium ion intermediates, favoring β-face nucleophilic attack .
Table 2: Glycosylation Selectivity with Donor 2f
| Acceptor | α:β Ratio | Yield (%) |
|---|---|---|
| Primary (3a ) | 1:16 | 78 |
| Secondary (3b ) | 1:24 | 65 |
Intramolecular Cyclization to Anhydro Sugars
This compound derivatives undergo cyclization to form 1,4-anhydrosugars, though synthesis challenges persist .
Key Findings:
-
Base-Mediated Cyclization : Treatment of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride with NaH yields 1,4-anhydro-α-D-mannopyranose (32 ) in 5% yield .
-
Deprotection : Hydrogenolysis of benzyl groups affords the target compound in 67% yield .
Protecting Group Strategies
Protecting groups critically influence reactivity:
Scientific Research Applications
Structural and Conformational Studies
Beta-D-Mannopyranose is studied for its conformational properties, which are essential for understanding its interactions in biological systems. Computational studies using density functional theory have shown that the conformational landscape of this compound is influenced by the orientation of hydroxyl groups, which significantly affects its stability and reactivity .
Key Findings:
- The lowest energy conformation is typically the (4)C(1) chair conformation.
- Energetic calculations indicate minimal preference between the alpha and beta anomers in certain conformations.
Antimicrobial and Anticancer Properties
This compound derivatives have been extensively researched for their antimicrobial and anticancer activities. Recent studies have synthesized various analogs of mannopyranosides, demonstrating significant inhibitory effects against gram-negative bacteria and fungi, as well as promising anticancer properties.
Case Study: Methyl Alpha-D-Mannopyranoside Analog Synthesis
- Objective: To evaluate the antimicrobial and anticancer potential of synthesized mannopyranoside analogs.
- Methods: Molecular docking and dynamics simulations were employed alongside in vitro assays.
- Results: The synthesized analogs exhibited significant antibacterial activity, particularly against resistant strains, and showed potential as anticancer agents due to their ability to induce apoptosis in cancer cells .
Glycobiology and Cell Recognition
In glycobiology, this compound plays a crucial role in cell-cell recognition processes. Its derivatives are involved in modulating immune responses and facilitating cell signaling pathways. Research has highlighted its importance in the development of glycan-based therapeutics aimed at enhancing immune responses against pathogens .
Research Insights:
- Glycans containing this compound are potential targets for vaccine development due to their immunogenic properties.
- The structure-function relationship of mannopyranosides is critical for designing effective vaccines.
Material Science Applications
This compound is also explored for its utility in material science, particularly in the synthesis of biodegradable polymers. Its derivatives can be incorporated into polymer matrices to enhance mechanical properties while maintaining biodegradability.
Examples of Applications:
- Development of polysaccharide-based hydrogels for drug delivery systems.
- Use in creating bioactive coatings that promote cell adhesion and growth .
Synthetic Pathways and Innovations
Innovative synthetic pathways have been developed to create various derivatives of this compound, such as 1,6:2,3-dianhydro-beta-D-mannopyranose. These compounds exhibit unique properties that can be harnessed for therapeutic applications.
Synthetic Overview:
- The synthesis involves multiple steps starting from D-glucose to obtain high yields of desired compounds.
- New methodologies are being explored to improve efficiency and reduce environmental impact during synthesis .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Structural Studies | Conformational analysis using computational methods | Identified low-energy conformations critical for biological interactions |
| Antimicrobial Properties | Synthesis of mannopyranoside analogs for antibacterial testing | Significant activity against gram-negative bacteria |
| Glycobiology | Role in immune response modulation | Potential use in vaccine development |
| Material Science | Development of biodegradable polymers | Enhanced mechanical properties with bioactivity |
| Synthetic Innovations | New synthetic pathways for derivative production | Improved yields and efficiency in synthesis |
Mechanism of Action
The mechanism of action of beta-D-Mannopyranose involves its interaction with specific molecular targets and pathways. In biological systems, this compound is recognized by mannose-binding lectins and receptors, which mediate various cellular processes such as cell adhesion, signaling, and immune response . The binding of this compound to these receptors triggers a cascade of molecular events that lead to its biological effects .
Comparison with Similar Compounds
β-D-Mannopyranose vs. β-D-Glucopyranose
Structural Differences :
- C2 Hydroxyl Orientation: In β-D-mannopyranose, the C2 hydroxyl group is axial, whereas in β-D-glucopyranose, it is equatorial. This difference alters the spatial arrangement of the oxygen atoms: in β-D-glucopyranose, the carbon and oxygen atoms lie in two parallel planes (0.5 Å apart), while in β-D-mannopyranose, the C2 oxygen projects ~1 Å from the ring plane .
- Conformational Flexibility: β-D-Mannopyranose exhibits greater flexibility in glycosidic linkages due to steric interactions between axial substituents, as observed in crystallographic studies of glycoproteins .
β-D-Mannopyranose vs. α-D-Mannopyranose
β-D-Mannopyranose vs. β-D-Galactopyranose
Structural Features :
- β-D-Galactopyranose has an axial C4 hydroxyl group, distinguishing it from β-D-mannopyranose (axial C2).
- DFT studies reveal distinct hydrogen-bonding networks: β-D-mannopyranose forms stronger O3→O5 bonds, while β-D-galactopyranose stabilizes via O6→O2 interactions .
Functional Roles :
- β-D-Mannopyranose is critical in fungal cell walls and mammalian glycoproteins.
- β-D-Galactopyranose is a component of lactose and glycolipids, playing roles in lactose metabolism and cell signaling.
Data Tables
Table 1: Structural and Conformational Comparison
Research Findings and Implications
- Enzymatic Processing: β-D-Mannopyranose generated by endoplasmic reticulum α-1,2-mannosidase I undergoes further trimming to Man₈GlcNAc₂, a precursor for complex glycan formation .
- Therapeutic Potential: Methyl α-D-mannopyranoside derivatives show antimicrobial and anticancer activity due to their ability to disrupt glycan-lectin interactions .
- Computational Insights: DFT studies predict that β-D-mannopyranose’s axial C2 hydroxyl increases its solvent-accessible surface area, enhancing interactions with chaperone proteins like calnexin .
Biological Activity
Beta-D-mannopyranose is a six-membered cyclic sugar that plays essential roles in biological processes, particularly in glycosylation and cellular signaling. This article delves into the biological activity of this compound, exploring its structural properties, interactions with enzymes, and implications in health and disease.
Structural Properties
This compound is an epimer of D-glucose and is characterized by its specific configuration at the C-2 position. The compound can exist in multiple conformations, which significantly influence its biological activity.
Conformational Analysis
Recent studies utilizing density functional theory (DFT) have optimized various conformations of this compound. The most stable conformation is typically the (4)C(1) chair form, which exhibits minimal energetic preference compared to its alpha counterpart. Notably, calculations indicate that the energy differences between conformers can affect binding interactions with proteins and enzymes .
Enzymatic Interactions
This compound serves as a substrate for several glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates.
Case Study: Mannosidase Interaction
A study investigated the docking of this compound into the active site of yeast endoplasmic reticulum alpha-(1→2)-mannosidase I. The research utilized AutoDock software to simulate how different conformers of this compound interact with the enzyme's active site. Twelve conformers were found to optimally fit within the active site, suggesting a specific pathway for substrate processing and product release . This interaction highlights the importance of conformation in enzymatic activity.
Biological Implications
The biological activity of this compound extends beyond enzyme interactions; it plays a critical role in cellular recognition processes and immune responses.
Immune Modulation
This compound has been implicated in modulating immune responses through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR4. These receptors are crucial for pathogen recognition and subsequent immune activation. Research indicates that mannose-containing glycans can enhance immune responses by promoting dendritic cell maturation and T-cell activation .
Health Applications
The unique properties of this compound have led to its exploration in various therapeutic contexts.
Potential Therapeutic Uses
- Cancer Therapy : this compound derivatives are being studied for their potential to enhance drug delivery systems by targeting specific cell types through mannose receptors.
- Infection Control : Compounds based on this compound may serve as antiviral agents by inhibiting viral entry into host cells through competitive binding to mannose-specific lectins .
Q & A
Q. What is the structural role of β-D-mannopyranose in galactomannan polysaccharides, and how is it experimentally characterized?
β-D-mannopyranose forms the backbone of galactomannan via (1→4)-glycosidic linkages, with α-D-galactose side chains at the 6-position . Structural characterization typically employs:
- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies β-D-mannopyranose in hydrolyzed samples using parameters like C18 columns, acetonitrile/water mobile phases, and refractive index detection .
- Nuclear Magnetic Resonance (NMR) : Assigns anomeric proton signals (e.g., β-D-mannopyranose H1 at δ 4.7–5.0 ppm) to confirm linkage patterns .
Q. Which analytical methods are recommended for detecting β-D-mannopyranose in biological samples?
- HPLC with Pre-Column Derivatization : Enhances sensitivity via 2-aminobenzamide labeling, enabling detection limits of 0.1 µg/mL in fungal polysaccharides .
- Enzymatic Assays : Use β-mannanases to hydrolyze galactomannan, followed by colorimetric quantification of released mannose .
- Mass Spectrometry (MS) : Identifies fragmentation patterns (e.g., m/z 163 for mannose) in complex matrices .
Q. How does β-D-mannopyranose contribute to fungal cell wall integrity, and what are its implications for pathogen detection?
In Aspergillus species, β-D-mannopyranose-rich galactomannan is a biomarker for invasive infections. Detection involves:
- Double-Sandwich ELISA : Monoclonal antibodies (e.g., EB-A2) target β-D-mannopyranose epitopes, with optical density thresholds >0.85 indicating positivity .
- False-Positive Mitigation : Heat treatment of serum to dissociate immune complexes, reducing interference from dietary galactomannans .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational flexibility in β-D-mannopyranose-containing complexes?
Crystal structures (e.g., PDB ID: 4UDJ) reveal β-D-mannopyranose in the chair conformation when bound to enzymes like mannoside phosphorylase . Key steps:
- Data Collection : 1.60 Å resolution with synchrotron radiation.
- Electron Density Analysis : Maps confirm hydrogen bonding between β-D-mannopyranose O3 and catalytic Asp104, critical for substrate positioning .
- Validation : Ramachandran plots and clash scores ensure model accuracy (e.g., MolProbity score <2.0) .
Q. What computational approaches are used to model β-D-mannopyranose interactions in glycosylation reactions?
- Density Functional Theory (DFT) : At the B3LYP/6-311++G** level, calculates axial/equatorial energy differences (~2.3 kcal/mol favoring ) .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., TIP3P water model) to predict β-D-mannopyranose flexibility in solution .
Q. How do β-mannanases recognize and hydrolyze β-D-mannopyranose linkages, and how can activity assays be optimized?
- Substrate Design : Use synthetic p-nitrophenyl-β-D-mannopyranoside for continuous spectrophotometric monitoring (λ = 405 nm) .
- Inhibitor Studies : Mannose analogs (e.g., 1-deoxymannojirimycin) block active-site residues (e.g., Glu231 in GH26 enzymes) to elucidate mechanism .
Q. How should researchers address discrepancies in β-D-mannopyranose quantification across analytical platforms?
- Method Validation : Compare HPLC (CV <5%) vs. ELISA (CV <15%) using NIST-certified mannose standards .
- Data Normalization : Correct for matrix effects (e.g., serum proteins) via internal standards (e.g., -mannose) in MS workflows .
Q. What best practices ensure reproducibility in β-D-mannopyranose-related research?
- Open Data : Share raw chromatograms, crystallographic data (e.g., CIF files), and enzyme kinetic parameters in repositories like Zenodo .
- Pre-registration : Document hypotheses and analytical protocols (e.g., ClinicalTrials.gov for biomarker studies) to reduce bias .
Methodological Guidance
Q. How to design a robust experiment for studying β-D-mannopyranose-protein interactions?
Q. What statistical methods are appropriate for analyzing β-D-mannopyranose structural data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
